1,3-Dioxolane-2-ethanol, 2-ethyl-
Overview
Description
“1,3-Dioxolane-2-ethanol, 2-ethyl-” is a chemical compound . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . It is a colorless liquid with a strong, fruity, apple-like, slightly green odor .
Synthesis Analysis
1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of 1,3-dioxolanes by the condensation of carbonyl compounds with vicinal diols results in a high yield of the reaction product and considerably reduces the duration of the process .Molecular Structure Analysis
The molecular formula of “1,3-Dioxolane-2-ethanol, 2-ethyl-” is C5H10O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The condensation of carbonyl compounds with vicinal diols to provide 1,3-dioxolanes is an acid-catalyzed equilibrium process that can be shifted to the side of the reaction products by the elimination of the formed water . The hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol is a very important step to recover ethylene glycol from an ethylene glycol and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process .Physical and Chemical Properties Analysis
The molecular weight of “1,3-Dioxolane-2-ethanol, 2-ethyl-” is 102.1317 . It has a boiling point of 379 K .Mechanism of Action
The effect of the ethanol in the synthesis of 1,3-dioxolanes is caused by the adduct formation with carbonyl compounds (hemiacetals) which behave as active intermediates of the condensation . With poor electrophilic aldehydes the rate-determining step of the reaction is the nucleophilic attack of the halogeno ethoxide anion to the carbonyl group while with rich electrophilic aldehydes the rate-determining step becomes the ring opening of ethylene oxide by the halide ion .
Safety and Hazards
“1,3-Dioxolane-2-ethanol, 2-ethyl-” is a combustible liquid and causes serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
1,3-Dioxolanes are used in practice as semiproducts and auxiliary substances in the synthesis of polymers, rubber goods and paint-and lacquer materials, perfumes and cosmetics . They have attracted additional interest due to the possibility of application in petrol for improving the octane characteristics, increasing the phase stability of the alcohol-containing gasoline, and decreasing the toxicity of the exhaust gases .
Properties
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJAMJORJVLCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552937 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76964-27-7 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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